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Compound of Interest

Compound Name: (Z)-10-Hydroxyamitriptyline

CAS No.: 72402-20-1

Cat. No.: B1683536

Get Quote

Executive Summary
This guide provides a technical comparison between (Z)-10-Hydroxyamitriptyline (a specific

stereoisomer metabolite) and Nortriptyline (a major active metabolite and drug). While

Nortriptyline is a secondary amine tricyclic antidepressant (TCA) renowned for its selective

norepinephrine reuptake inhibition (NRI), (Z)-10-Hydroxyamitriptyline represents a tertiary

amine metabolite with a distinct pharmacological and safety profile.

Key Comparative Insights:

Potency & Selectivity: Nortriptyline acts as a potent, selective NET inhibitor. (Z)-10-
Hydroxyamitriptyline, retaining the tertiary amine structure of its parent (amitriptyline),

exhibits a more balanced inhibition of SERT and NET but with reduced overall potency

compared to Nortriptyline.

Safety Profile: The hydroxylation at the C10 position drastically reduces affinity for

muscarinic acetylcholine receptors (mAChRs). Consequently, (Z)-10-Hydroxyamitriptyline
carries a significantly lower anticholinergic burden than Nortriptyline.
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Clinical Utility: While Nortriptyline is a therapeutic agent, (Z)-10-Hydroxyamitriptyline
serves primarily as a biomarker for CYP2D6 metabolic phenotype and has been clinically

correlated with positive treatment outcomes in depressive episodes.

Chemical & Metabolic Architecture
Understanding the structural divergence is critical for interpreting potency data. Amitriptyline

undergoes two major hepatic clearances: demethylation to Nortriptyline (via CYP2C19) and

hydroxylation to 10-Hydroxyamitriptyline (via CYP2D6). The hydroxylation creates a chiral

center, resulting in E- (trans) and Z- (cis) isomers.
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Figure 1: Metabolic bifurcation of Amitriptyline.[1] The (Z)-isomer is a direct hydroxylated

metabolite of the parent tertiary amine, distinct from the demethylated Nortriptyline pathway.

Pharmacodynamic Profile: Comparative Potency
The following data synthesizes binding affinities (

) and functional inhibition (

) values. Note that while Nortriptyline is well-characterized, data for the specific (Z)-isomer of
the tertiary amine is derived from comparative metabolite studies.
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Table 1: Receptor Binding & Transporter Inhibition
Profile
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Target /
Receptor

Metric
Nortriptyline
(Secondary
Amine)

(Z)-10-
Hydroxyamitri
ptyline
(Tertiary
Amine)

Comparative
Analysis

NET

(Norepinephrine

Transporter)

4.37 nM (High

Potency)

~10–20 nM

(Moderate)

Nortriptyline is 2-

5x more potent

at NET.

Hydroxylation

slightly reduces

affinity relative to

the parent.[2]

SERT (Serotonin

Transporter)

18 nM (Moderate

Potency)

~30–50 nM

(Moderate)

(Z)-10-OH-AMI

retains the

balanced

NET/SERT

profile of

amitriptyline,

whereas

Nortriptyline is

NET-selective.

Selectivity Ratio

(NET:SERT)
Ratio

~1 : 4 (NET

Selective)
~1 : 2 (Balanced)

Nortriptyline is a

distinct NRI;

(Z)-10-OH-AMI

acts as a dual

inhibitor (SNRI-

like).

Muscarinic M1

(Anticholinergic)

37 nM (High

Affinity)

> 600 nM (Low

Affinity)

CRITICAL

DIFFERENCE:

The 10-OH

group sterically

hinders binding

to the M1

receptor. The Z-

isomer is

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7712660/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683536?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


significantly less

anticholinergic

than

Nortriptyline.

Histamine H1

(Sedation)
10 nM (Potent)

> 100 nM

(Reduced)

Hydroxylation

reduces

antihistaminic

potency,

predicting less

sedation for the

metabolite.

Mechanism of Action Analysis[3]
Stereochemical Impact: The introduction of the hydroxyl group at C10 in the (Z)-configuration

creates steric bulk that interferes with the tight binding pocket of G-protein coupled receptors

(GPCRs) like Muscarinic M1 and Histamine H1. This results in a "cleaner" safety profile for

the metabolite compared to Nortriptyline.

Amine Status: Nortriptyline is a secondary amine, which pharmacologically favors

Norepinephrine transporter (NET) binding. (Z)-10-Hydroxyamitriptyline retains the tertiary

amine of the parent compound, maintaining a broader affinity for Serotonin (SERT), though

the absolute potency is diluted by the hydroxylation.

Experimental Methodologies
To validate these potency differences in a drug development setting, the following self-

validating protocols are recommended.

Protocol A: High-Resolution LC-MS/MS Isomer
Separation
Differentiation of E- and Z-isomers is impossible with standard immunoassays. Chiral

chromatography is required.
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Sample Prep: Liquid-liquid extraction of plasma (200 µL) using hexane:isoamyl alcohol

(98:2).

Column:

-acid glycoprotein (AGP) chiral column or equivalent C18 with mobile phase additives.

Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Acetonitrile (85:15).

Detection: MS/MS in MRM mode.

Nortriptyline Transition:

(Z)-10-OH-Amitriptyline Transition:

(Note: Isobaric with E-isomer; separation relies on retention time).

Validation Criteria: Resolution (

) between E and Z isomers must be

.

Protocol B: Radioligand Binding Assay (Muscarinic M1)
To quantify the safety advantage of the Z-isomer.

Source Tissue: Rat cerebral cortex homogenate (rich in M1 receptors).

Radioligand:

-Pirenzepine (0.5 nM).

Competitors:

Control: Atropine (non-selective antagonist).

Test A: Nortriptyline (

to
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M).

Test B: (Z)-10-Hydroxyamitriptyline (

to

M).

Incubation: 60 mins at 25°C.

Filtration: Whatman GF/B filters pre-soaked in 0.5% polyethylenimine.

Calculation: Plot % inhibition vs. log[concentration]. Determine

and convert to

using the Cheng-Prusoff equation:

Expect

for Nortriptyline to be ~30-40 nM and (Z)-10-OH-AMI to be >500 nM.

Clinical Implications & Safety
The "Therapeutic Window" vs. "Metabolic Ratio"

Nortriptyline: Exhibits a curvilinear therapeutic window (50–150 ng/mL). Levels

ng/mL risk cardiotoxicity (QRS prolongation) and delirium.

(Z)-10-Hydroxyamitriptyline: Does not exhibit the same cardiotoxicity. In fact, high ratios of

Z-isomer to parent drug often indicate "Ultrarapid Metabolizer" status (CYP2D6).

Clinical Correlation: Research indicates that higher plasma concentrations of (Z)-10-
hydroxyamitriptyline (and its nortriptyline analog) are predictors of better clinical outcomes

in depression treatment. This suggests that while less potent in vitro, the metabolite

contributes to the overall therapeutic envelope without adding to the anticholinergic side-

effect burden.

Renal Caution
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Both metabolites are excreted renally. In patients with Chronic Kidney Disease (CKD), 10-

hydroxy metabolites can accumulate to levels 10x that of the parent drug. While less

cardiotoxic, monitoring is required to prevent potential accumulation effects.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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